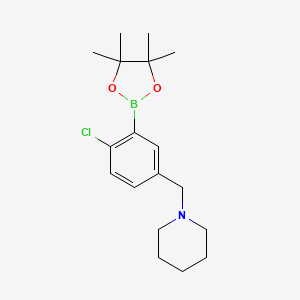

2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGYUSAGRSCEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125384 | |

| Record name | Piperidine, 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096334-70-0 | |

| Record name | Piperidine, 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-5-(piperidinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of boronic esters.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group participates in palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key characteristics include:

| Reaction Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aryl bromides | Pd(dba)₂/dppf | 1,4-dioxane, 80°C, 18h | 85% (analog) | |

| Heteroaryl chlorides | PdCl₂(dppf)/KOAc | THF/H₂O, 60°C | 67-85%* |

Example: Coupling with 5-bromo-2-methylthiazole under Pd catalysis (PdCl₂, KOAc, 80°C) yields biaryl products, demonstrating compatibility with sterically hindered partners . The chlorine substituent remains inert under these conditions.

Protodeboronation

Radical-mediated protodeboronation replaces the boronic ester with hydrogen, enabling formal C–H functionalization:

| Catalyst | Conditions | Application Example |

|---|---|---|

| Mn(dpm)₃/PhSiH₃ | Light (450 nm), 25°C | Anti-Markovnikov hydromethylation |

| Cu(OAc)₂/H₂O₂ | DMF, 100°C | Deboronation of hindered aryl esters |

While demonstrated for alkylboronic esters , aryl analogs like this compound may require adjusted conditions due to slower radical stabilization.

Hydrolysis to Boronic Acid

Acid- or base-mediated hydrolysis converts the pinacol ester to the free boronic acid:

| Reagent | Conditions | Product Stability |

|---|---|---|

| HCl (1M) | THF/H₂O, 25°C, 4h | Moderate (prone to oxidation) |

| NaHCO₃/H₂O₂ | MeOH, 60°C, 2h | High (stabilized as trifluoroborate) |

The resulting boronic acid can undergo further transformations, such as Chan-Lam couplings or trimerization .

Functionalization of the Piperidinomethyl Group

The secondary amine in the piperidine ring enables selective modifications:

These modifications retain the boronic ester’s reactivity, enabling sequential functionalization strategies .

Stability and Side Reactions

Critical stability considerations:

-

Oxidative Deborylation : Exposure to H₂O₂ or O₂ in basic media leads to phenol formation .

-

Transesterification : Competing pinacol ester exchange occurs with diols (e.g., ethylene glycol) under acidic conditions .

-

Ortho-Directing Effects : The boronic ester group may influence electrophilic substitution patterns in the aromatic ring .

Scientific Research Applications

2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester primarily involves its ability to participate in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Solubility in Organic Solvents

The solubility of boronic esters varies significantly with substituents and solvent polarity. For 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester, the piperidinomethyl group introduces a polar tertiary amine, which enhances solubility in polar solvents like chloroform and acetone. This trend aligns with studies on other nitrogen-containing boronic esters (e.g., azaesters), which exhibit higher solubility in polar solvents compared to non-polar hydrocarbons (e.g., methylcyclohexane) .

Table 1: Solubility Trends of Boronic Esters

Hydrolysis Kinetics

The hydrolysis rate of pinacol esters to boronic acids is influenced by substituents. Electron-donating groups (e.g., -NH₂) slow hydrolysis, while electron-withdrawing groups (e.g., -Cl) accelerate it. The piperidinomethyl group, being bulky and weakly basic, likely retards hydrolysis compared to unsubstituted pinacol esters. For example, amine-substituted pinacol esters exhibit hydrolysis half-times of ~3 hours in water, whereas hydroxyl- or acetamide-substituted analogs hydrolyze within 1 hour .

Biological Activity

Chemical Structure and Properties

- Molecular Formula : C13H16BClN

- Molecular Weight : 233.64 g/mol

- CAS Number : 402960-38-7

The compound features a phenylboronic acid structure with a chloro substituent and a piperidinomethyl group, which may influence its biological interactions and pharmacological properties.

Boronic acids are known to interact with various biological targets, primarily through reversible covalent bonding with diols in biomolecules. This property allows them to act as enzyme inhibitors, particularly in proteases and kinases. The presence of the piperidinomethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Targeted Biological Systems

Research indicates that compounds similar to 2-Chloro-5-(piperidinomethyl)phenylboronic acid pinacol ester can affect several biochemical pathways:

- Cancer Cell Proliferation : Boronic acids have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cell division.

- Antiviral Activity : Some boronic acid derivatives exhibit antiviral properties by disrupting viral replication processes.

- Antimicrobial Effects : These compounds may also possess antibacterial properties, making them candidates for developing new antibiotics.

Case Studies and Research Findings

-

Inhibition of Cancer Cell Lines :

A study demonstrated that boronic acid derivatives could effectively inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism involved the inhibition of key enzymes responsible for cell cycle progression. -

Antiviral Studies :

Research has shown that certain boronic acids can inhibit the replication of viruses such as HIV and influenza by interfering with viral polymerases. -

Antimicrobial Activity :

A comparative study on boronic acids revealed that some derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Data Table: Biological Activity Overview

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-5-(piperidinomethyl)phenylboronic acid pinacol ester remains under-researched. However, general insights into similar compounds suggest:

- Bioavailability : May vary significantly depending on the route of administration.

- Half-life : Likely influenced by metabolic pathways involving conjugation and excretion.

- Toxicity Profile : Preliminary studies indicate low toxicity in vitro; however, further in vivo studies are needed.

Q & A

Q. What are the primary synthetic routes for 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester?

The synthesis typically involves Suzuki-Miyaura coupling or substitution reactions. For example, analogous compounds are synthesized via reaction of anhydrides (e.g., tetrachlorophthalic anhydride) with aminomethyl-substituted phenylboronic acid pinacol esters in polar aprotic solvents like DMF at elevated temperatures (85°C). Pd catalysts such as Pd(dppf)Cl₂ and bases like potassium phosphate are often employed to facilitate cross-coupling . Purification may require column chromatography or recrystallization to isolate the boronic ester.

Q. How does the solubility profile of this compound influence experimental design?

Pinacol esters of phenylboronic acids exhibit high solubility in organic solvents (e.g., chloroform, THF, ethers) due to reduced polarity compared to parent boronic acids. This enables reactions in hydrophobic environments or mixed-solvent systems. For instance, solubility positively correlates with solvent polarity, though exceptions exist (e.g., moderate solubility in hydrocarbons). Researchers should prioritize solvents like chloroform for homogeneous reactions .

Q. What are the key applications of this compound in medicinal chemistry?

It serves as an intermediate in synthesizing kinase inhibitors (e.g., FLT3 inhibitors) and autotaxin inhibitors. The piperidinomethyl group enhances bioavailability, while the boronic ester enables further functionalization via cross-coupling or hydrolysis .

Advanced Research Questions

Q. How can contradictory solubility data be resolved when optimizing reaction conditions?

Conflicting solubility reports may arise from solvent polarity variations or impurities. A systematic approach involves:

Q. What strategies mitigate unexpected side reactions like decarbonylation during synthesis?

Decarbonylation, observed in analogous syntheses, can be minimized by:

Q. How does the ROS-sensitive boronic ester enable controlled drug release in therapeutic applications?

The pinacol ester hydrolyzes under oxidative conditions (e.g., high H₂O₂ levels in diseased tissues), releasing active agents. For example:

Q. How can substituents (e.g., chlorine, piperidinomethyl) impact reactivity in cross-coupling reactions?

- Chlorine : Acts as an electron-withdrawing group, increasing electrophilicity of the boronic ester for Suzuki-Miyaura coupling.

- Piperidinomethyl : Introduces steric hindrance, potentially slowing reaction rates but improving regioselectivity. Computational modeling (DFT) or Hammett plots can quantify electronic effects .

Methodological Considerations

Q. What analytical techniques validate the structural integrity of this compound?

Q. How to design ROS-responsive materials using this boronic ester?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.